4-(iodomethyl)tetrahydro-2H-pyran-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11IO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4-(iodomethyl)oxan-4-ol |
InChI |
InChI=1S/C6H11IO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2 |
InChI Key |
DSUQCOWOZPKGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CI)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 Iodomethyl Tetrahydro 2h Pyran 4 Ol
Reactivity of the Iodomethyl Moiety
The carbon-iodine (C-I) bond in the iodomethyl group is the primary site of reactivity. Iodine is an excellent leaving group due to its large size and the relatively weak C-I bond, making the attached carbon atom susceptible to various transformations.
Nucleophilic Substitution Reactions (SN1 and SN2)
The iodomethyl group of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol is a primary alkyl halide. This structural feature strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. quizlet.comquora.com In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the iodide leaving group. quizlet.com The low steric hindrance around the primary carbon facilitates this backside attack by the nucleophile. reddit.com
Conversely, the unimolecular nucleophilic substitution (SN1) mechanism is highly disfavored. An SN1 reaction would require the formation of a primary carbocation intermediate, which is energetically unstable. pharmaguideline.com Therefore, when reacting with a wide range of nucleophiles, this compound will almost exclusively yield SN2 products. quora.com
Table 1: Representative SN2 Reactions of this compound This table shows potential reaction products based on established SN2 principles.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | (4-(hydroxymethyl)tetrahydro-2H-pyran-4-ol) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | (4-(methoxymethyl)tetrahydro-2H-pyran-4-ol) |
| Cyanide | Sodium Cyanide (NaCN) | (2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetonitrile) |
| Azide | Sodium Azide (NaN₃) | (4-(azidomethyl)tetrahydro-2H-pyran-4-ol) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (4-((phenylthio)methyl)tetrahydro-2H-pyran-4-ol) |
Radical Reactions and Halogen Atom Transfer (HAT) Processes
The relatively weak carbon-iodine bond makes alkyl iodides susceptible to homolytic cleavage, enabling them to participate in radical reactions. Generating alkyl radicals from unactivated alkyl halides can be challenging due to their low reduction potentials. dntb.gov.uanih.gov However, strategies involving Halogen Atom Transfer (XAT) have proven effective. researchgate.net In a HAT process, a radical species abstracts the iodine atom from the alkyl iodide to generate a new alkyl radical. rroij.com This alkyl radical can then engage in various subsequent reactions, such as addition to alkenes or coupling with other species. researchgate.netrroij.com Recent methodologies have utilized α-aminoalkyl radicals, generated photochemically or electrochemically, as efficient XAT reagents to activate alkyl iodides under mild conditions. dntb.gov.uanih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodomethyl group serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Unactivated alkyl halides have historically been challenging substrates for these reactions compared to their aryl or vinyl counterparts. nih.gov However, significant progress has been made, particularly for alkyl iodides. acs.org
Heck Reaction : The Heck reaction traditionally couples aryl or vinyl halides with alkenes. Extending this to unactivated alkyl halides has been a significant challenge, but palladium-catalyzed methods for Heck-type reactions of alkyl iodides now exist. nih.govacs.orgscilit.com These reactions can proceed through a hybrid organometallic-radical mechanism to form a new carbon-carbon bond between the alkyl group and the alkene. acs.orgcapes.gov.br
Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron compound, typically a boronic acid. wikipedia.org While initially developed for sp²-hybridized carbons, methods for the Suzuki coupling of unactivated primary and secondary alkyl iodides have been established using palladium or nickel catalysts. researchgate.netthieme-connect.com This allows for the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond.
Sonogashira Reaction : The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org The direct coupling of unactivated alkyl halides is difficult due to slow oxidative addition and competing side reactions. acs.org However, newer methods, such as those employing nickel catalysts or those that proceed via radical intermediates generated through HAT, have enabled Sonogashira-type couplings with alkyl iodides. nih.govacs.org
Table 2: Potential Cross-Coupling Reactions of this compound This table illustrates the expected products from established cross-coupling methodologies applied to the target molecule.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
|---|---|---|---|
| Heck | Styrene | Pd(0) complex | 4-(2-phenylethyl)tetrahydro-2H-pyran-4-ol |
| Suzuki-Miyaura | Phenylboronic acid | Pd(0) complex + Base | 4-(benzyl)tetrahydro-2H-pyran-4-ol |
| Sonogashira | Phenylacetylene | Pd(0)/Cu(I) complex + Base | 4-(3-phenylprop-2-yn-1-yl)tetrahydro-2H-pyran-4-ol |
Transformations Involving the Hydroxyl Group
The tertiary hydroxyl group at the C4 position of the tetrahydropyran (B127337) ring offers another site for chemical modification, primarily through esterification and etherification.
Esterification Reactions
Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. The reaction of tertiary alcohols can be slower compared to primary or secondary alcohols due to steric hindrance. researchgate.net Direct esterification with a carboxylic acid under acidic catalysis (Fischer esterification) is often inefficient for tertiary alcohols because they are prone to elimination under the harsh acidic and heated conditions. chemguide.co.uk
More effective methods for esterifying tertiary alcohols include reacting them with more reactive acylating agents like acid anhydrides or acyl chlorides in the presence of a base (e.g., pyridine) or a nucleophilic catalyst. chemguide.co.ukwipo.int
Etherification Reactions
The hydroxyl group can be converted into an ether. One of the most common methods is the Williamson ether synthesis. wikipedia.org This process involves two steps: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, and second, the reaction of this alkoxide with an alkyl halide. ntu.edu.sgbyjus.com
For a tertiary alcohol like this compound, a strong base such as sodium hydride (NaH) is required to generate the tertiary alkoxide. libretexts.org This alkoxide can then react with a primary alkyl halide (like methyl iodide) in an SN2 reaction to form the corresponding ether. wikipedia.orgnih.gov It is important that the electrophile is a primary or methyl halide, as secondary or tertiary halides would lead to elimination products, especially with a sterically hindered tertiary alkoxide. wikipedia.orgntu.edu.sg
Oxidation Reactions
The tertiary nature of the alcohol at the C4 position of this compound renders it resistant to oxidation under standard conditions. Unlike primary and secondary alcohols, which can be readily oxidized to aldehydes, carboxylic acids, or ketones, tertiary alcohols lack a hydrogen atom on the carbinol carbon. athabascau.cajackwestin.combyjus.comlibretexts.org This structural feature prevents the formation of a carbon-oxygen double bond through typical oxidation mechanisms that involve the removal of this hydrogen.
| Oxidizing Agent | Expected Outcome with Primary/Secondary Alcohols | Expected Outcome with this compound |
| Chromic acid (H₂CrO₄) | Oxidation to carboxylic acid or ketone | No reaction |
| Pyridinium chlorochromate (PCC) | Oxidation to aldehyde or ketone | No reaction |
| Potassium permanganate (B83412) (KMnO₄) | Oxidation to carboxylic acid or ketone | No reaction |
This table illustrates the general resistance of tertiary alcohols to common oxidizing agents.
For oxidation of the tertiary alcohol in this compound to occur, harsh reaction conditions would be necessary, leading to the cleavage of carbon-carbon bonds and likely resulting in the decomposition of the molecule rather than the formation of a specific, desired product. byjus.combritannica.com Therefore, for practical synthetic purposes, the hydroxyl group in this compound is considered non-oxidizable.
Ring-Opening and Rearrangement Reactions of the Tetrahydropyran Nucleus
The tetrahydropyran ring in this compound is generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, which may facilitate ring-opening reactions. The presence of the tertiary alcohol and the iodomethyl group at the C4 position can influence the regioselectivity and stereoselectivity of such reactions.
Furthermore, the proximity of the hydroxyl and iodomethyl functional groups can lead to intramolecular reactions, potentially resulting in rearrangements or the formation of new ring systems. For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, displacing the iodide to form a spiro-oxetane. This type of intramolecular Williamson ether synthesis is a known method for the formation of oxetanes. magtech.com.cnnih.govacs.org
Plausible Intramolecular Cyclization:
| Reactant | Conditions | Product | Reaction Type |
| This compound | Strong base (e.g., NaH) | 1-Oxa-5-spiro[3.5]nonane | Intramolecular Williamson Ether Synthesis |
This table outlines a potential intramolecular reaction pathway for this compound.
Acid-catalyzed rearrangements are also conceivable. Protonation of the tertiary alcohol could lead to the formation of a tertiary carbocation at C4. This carbocation could then undergo various rearrangements, including ring contraction or expansion, although such reactions would likely require specific conditions to proceed efficiently and selectively.
Stereochemical Aspects in 4 Iodomethyl Tetrahydro 2h Pyran 4 Ol Chemistry
Diastereoselectivity in Synthetic Routes
The synthesis of substituted tetrahydropyran-4-ols, including 4-(iodomethyl)tetrahydro-2H-pyran-4-ol, often involves cyclization reactions where the control of diastereoselectivity is a key challenge. Diastereomers, such as cis and trans isomers, arise based on the relative orientation of substituents on the newly formed ring.
The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is a common method for constructing the tetrahydropyran (B127337) ring. The diastereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed. For instance, certain synthetic methods are designed to be highly trans-selective, resulting in the hydroxyl and iodomethyl groups being situated on opposite faces of the tetrahydropyran ring. organic-chemistry.org Conversely, other catalytic systems can favor the formation of the cis isomer. The use of phosphomolybdic acid as a catalyst in water, for example, has been shown to efficiently catalyze the Prins cyclization to yield tetrahydropyran-4-ol derivatives with high all-cis-selectivity. organic-chemistry.org
The choice of reagents and reaction pathway is crucial for directing the stereochemical outcome. Tandem reactions, such as Knoevenagel condensation followed by a Michael reaction, can also be employed to synthesize highly substituted tetrahydropyranones with high diastereoselectivity, which can then be further modified to obtain the desired alcohol. researchgate.net
Table 1: Influence of Catalysts on Diastereoselectivity in Tetrahydropyran-4-ol Synthesis
| Catalyst/Reagent System | Predominant Isomer | Reaction Type | Reference |
|---|---|---|---|
| Indium(III) chloride (InCl₃) | High diastereoselectivity | Prins Cyclization | organic-chemistry.org |
| Phosphomolybdic acid | All-cis selectivity | Prins Cyclization | organic-chemistry.org |
| Rhenium(VII) complex (O₃ReOSiPh₃) | Stereoselective formation | Prins Cyclization | organic-chemistry.org |
Enantioselective Methodologies for Asymmetric Synthesis
Beyond diastereoselectivity, achieving enantioselectivity to produce a single enantiomer of this compound is a significant goal in modern organic synthesis. Enantioselective methodologies are crucial for applications where a specific stereoisomer is required, particularly in the pharmaceutical and fragrance industries. nih.govgoogle.com
Asymmetric synthesis of chiral 2,4-disubstituted-tetrahydropyran-4-ols can be achieved through the reaction of an aliphatic aldehyde and a homoallylic alcohol in the presence of a chiral catalyst. google.com This approach transfers the chirality from the catalyst to the product molecule, favoring the formation of one enantiomer over the other. nih.gov Organocatalysis has emerged as a powerful tool for these transformations. For example, a chiral organocatalyst can be used to facilitate an asymmetric Prins cyclization, yielding enantioenriched functionalized tetrahydropyrans. organic-chemistry.orggoogle.com The development of these methods allows for the synthesis of specific stereoisomers, such as (2R,4S) and (2S,4S) configurations, by carefully selecting the starting materials and the chiral catalyst. google.com
Configurational Stability and Conformational Isomerism (Cis/Trans Considerations)
The tetrahydropyran ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize steric and torsional strain. The substituents on the ring—in this case, the iodomethyl and hydroxyl groups at the C4 position—can occupy either axial or equatorial positions.
The relative stability of cis and trans diastereomers is determined by the conformational preferences of these substituents. In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement can allow both bulky groups to occupy equatorial positions in a chair conformation, which is generally more stable and sterically favored. This preference is reflected in synthetic routes that are designed to be highly trans-selective. organic-chemistry.org
Chiral Catalysis in Asymmetric Transformations
Chiral catalysis is the cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds from achiral or racemic precursors. nih.gov In the context of synthesizing chiral this compound, various types of chiral catalysts can be employed to control the stereochemical outcome of key bond-forming steps. frontiersin.org
Asymmetric catalysis works by providing a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer more than the other. researchgate.net This can be achieved through several classes of catalysts:
Chiral Organocatalysts: These are metal-free small organic molecules that can act as catalysts. For instance, chiral Brønsted acids, such as confined imino-imidodiphosphate (iIDP) acids, have been shown to catalyze asymmetric Prins cyclizations to produce functionalized 4-methylenetetrahydropyrans with high enantioselectivity. organic-chemistry.orgfrontiersin.org A patent describes the use of (+)-camphor sulfonic acid as a chiral organocatalyst for the asymmetric synthesis of 2,4-disubstituted-tetrahydropyran-4-ol derivatives. google.com
Chiral Metal Complexes: Transition metals combined with chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. frontiersin.org A comparative study of chiral Molybdenum (Mo) and Ruthenium (Ru)-based catalysts has demonstrated their utility in promoting the enantioselective synthesis of 2,6-disubstituted pyrans through asymmetric ring-opening/cross-metathesis reactions, highlighting the complementary nature of different metal catalysts. organic-chemistry.org
The selection of the catalyst is critical and is often tailored to the specific substrates and the desired stereochemical outcome.
Table 2: Examples of Chiral Catalysts in Asymmetric Transformations for Pyran Synthesis
| Catalyst Type | Specific Example | Transformation | Reference |
|---|---|---|---|
| Chiral Organocatalyst (Brønsted Acid) | Confined imino-imidodiphosphate (iIDP) | Asymmetric Prins Cyclization | organic-chemistry.org |
| Chiral Organocatalyst (Brønsted Acid) | (+)-Camphor sulfonic acid | Asymmetric reaction of aldehyde and homoallylic alcohol | google.com |
| Chiral Metal Complex | Chiral Mo-based catalysts | Asymmetric Ring-Opening/Cross-Metathesis | organic-chemistry.org |
| Chiral Metal Complex | Chiral Ru-based catalysts | Asymmetric Ring-Opening/Cross-Metathesis | organic-chemistry.org |
Mechanistic Investigations of Reactions Involving 4 Iodomethyl Tetrahydro 2h Pyran 4 Ol
Elucidation of Reaction Mechanisms in Cyclization Processes
The formation of the tetrahydropyran (B127337) ring system, a common structural motif in many natural products, can be achieved through various synthetic strategies, with the Prins cyclization being a prominent example. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. In the context of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol, a plausible synthetic route would involve an intramolecular cyclization.
The general mechanism for such a cyclization would likely proceed through the formation of an oxocarbenium ion intermediate. nih.gov For instance, an appropriate acyclic precursor containing both a hydroxyl group and an iodomethyl group could be induced to cyclize. The reaction could be initiated by a Lewis acid, which would coordinate to the oxygen atom of a carbonyl group or an acetal, facilitating the formation of the key oxocarbenium ion. The nucleophilic attack of the silyl (B83357) enol ether onto this electrophilic center would then lead to the formation of the tetrahydropyran ring. nih.gov The stereochemical outcome of the reaction is often controlled by the adoption of a chair-like transition state to minimize steric interactions. nih.gov
Identification and Characterization of Reaction Intermediates
The primary intermediate in many cyclization reactions leading to tetrahydropyran rings is the oxocarbenium ion. nih.gov The stability and reactivity of this intermediate are crucial in determining the reaction pathway and the stereoselectivity of the final product. In reactions like the Prins cyclization, the oxocarbenium ion is generated from a hemiacetal, which is formed from the initial reaction between an alcohol and an aldehyde. nih.gov
The characterization of such transient intermediates is often challenging and typically relies on indirect evidence from kinetic studies, trapping experiments, and computational modeling. Spectroscopic techniques performed at low temperatures could potentially be used to observe these reactive species directly. The presence of the iodomethyl substituent on the forming ring may influence the stability and subsequent reaction pathways of the oxocarbenium ion intermediate.
Application of Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. researchgate.netscifiniti.com For the tetrahydropyran system, computational studies can provide insights into the conformational preferences of the ring, with the chair conformation being the most stable. researchgate.net
In the context of a cyclization reaction to form this compound, DFT calculations could be employed to:
Determine the energies of various conformers of the starting materials, transition states, and products.
Model the structure of the key oxocarbenium ion intermediate and transition states for cyclization.
Calculate the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism.
Analyze the stereoelectronic effects that govern the diastereoselectivity of the cyclization.
For the parent tetrahydro-2H-pyran, the energy difference between the chair and the twist-boat conformers has been calculated to be in the range of 5.8 to 6.8 kcal/mol depending on the level of theory used. researchgate.net The transition state for the interconversion between these conformers is approximately 11 kcal/mol higher in energy than the chair conformation. researchgate.net Similar calculations for this compound would provide valuable data on how the substituents affect the ring's conformational dynamics and the reaction's energy profile.
Table 1: Calculated Energy Differences for Tetrahydro-2H-pyran Conformers
| Conformer | Method | Energy Difference (kcal/mol) |
|---|---|---|
| 2,5-Twist | HF | 5.92 - 6.10 |
| 2,5-Twist | MP2 | 5.78 - 6.10 |
| 2,5-Twist | DFT (various) | 5.84 - 6.82 |
| 1,4-Boat | HF | 6.72 - 7.05 |
| 1,4-Boat | MP2 | 6.76 - 7.16 |
| 1,4-Boat | DFT (various) | 6.23 - 7.20 |
Data sourced from computational studies on the parent tetrahydro-2H-pyran molecule. researchgate.net
Kinetic and Thermodynamic Analyses of Reaction Pathways
Experimental kinetic studies are essential for a complete understanding of a reaction mechanism. Such studies would involve monitoring the reaction rate under various conditions (e.g., temperature, catalyst loading, substrate concentration) to determine the rate law and activation parameters (enthalpy and entropy of activation).
For the formation of this compound, a kinetic analysis could help to:
Confirm the order of the reaction with respect to the reactants and the catalyst.
Provide evidence for the proposed reaction intermediates. For example, a pre-equilibrium step, such as the formation of a hemiacetal, might be inferred from the rate law.
Determine the thermodynamic parameters of the reaction, indicating whether it is enthalpically or entropically driven.
While specific kinetic and thermodynamic data for reactions involving this compound are not available in the initial search, studies on the thermal decomposition of related dihydropyran compounds have been conducted, providing insights into the stability and reactivity of the pyran ring system. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. For 4-(iodomethyl)tetrahydro-2H-pyran-4-ol, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the tetrahydropyran (B127337) ring, the iodomethyl group, and the hydroxyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton in the molecule.
Expected ¹H NMR Data:
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Iodomethyl Protons (-CH₂I): A singlet, expected to appear at a downfield chemical shift due to the deshielding effect of the adjacent iodine atom.
Tetrahydropyran Ring Protons: A series of multiplets in the upfield region. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would be expected at a more downfield position compared to the protons on C3 and C5. The axial and equatorial protons would likely exhibit different chemical shifts and coupling constants.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable | Broad Singlet | 1H |
| -CH₂I | ~3.2 - 3.5 | Singlet | 2H |
| Ring Protons (H2, H6) | ~3.5 - 4.0 | Multiplet | 4H |
| Ring Protons (H3, H5) | ~1.5 - 2.0 | Multiplet | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in this compound. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Expected ¹³C NMR Data:
Carbon of the Iodomethyl Group (-CH₂I): This carbon would appear at a significantly upfield chemical shift due to the heavy atom effect of iodine.
Quaternary Carbon (C4): The carbon atom bearing the hydroxyl and iodomethyl groups would have a characteristic chemical shift.
Carbons Adjacent to Oxygen (C2, C6): These carbons would be deshielded and appear at a downfield chemical shift.
Carbons at C3 and C5: These carbons would have similar chemical shifts and appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₂I | ~10 - 15 |
| C4 | ~70 - 75 |
| C2, C6 | ~60 - 65 |
| C3, C5 | ~35 - 40 |
Advanced NMR Techniques for Stereochemical Assignment and Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to determine the stereochemistry and connectivity of the molecule, advanced NMR techniques would be necessary. These include:
Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within the tetrahydropyran ring.
Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range correlations between protons and carbons, confirming the connectivity of the functional groups to the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): To investigate the spatial proximity of protons, which can help in determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the C4 carbon.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound is 244 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Expected Mass Spectrometry Data:
Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound.
Key Fragmentation Patterns:
Loss of an iodine atom ([M-I]⁺).
Loss of a water molecule ([M-H₂O]⁺).
Loss of the iodomethyl group ([M-CH₂I]⁺).
Cleavage of the tetrahydropyran ring.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment | Predicted m/z |
| [C₆H₁₁IO₂]⁺ | 244 |
| [C₆H₁₁O₂]⁺ | 115 |
| [C₆H₉IO]⁺ | 226 |
| [C₅H₉O₂]⁺ | 101 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be employed to identify the key functional groups present in this compound.
Expected IR Data:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the aliphatic ring and the iodomethyl group.
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ corresponding to the C-O stretching vibrations of the ether linkage in the tetrahydropyran ring and the alcohol.
C-I Stretch: A weak absorption band in the region of 500-600 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200-3600 | Strong, Broad |
| C-H (Aliphatic) | 2850-3000 | Medium to Strong |
| C-O (Ether/Alcohol) | 1050-1150 | Strong |
| C-I | 500-600 | Weak |
Chromatographic Techniques for Purity Assessment and Isomer Separation
The purity and isomeric composition of this compound are critical parameters that underpin its utility in synthetic chemistry. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools for assessing the purity of this compound and for the separation of potential isomers. These methods offer high resolution, sensitivity, and the ability to monitor reaction progress and final product quality.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
Purity Assessment: For purity analysis, a gradient elution method is often employed to ensure the separation of the main compound from any impurities, which may have a wide range of polarities. The analyte is detected using a UV detector, typically at a low wavelength (e.g., 210 nm) where the compound, lacking a strong chromophore, will still absorb some light. The purity is determined by integrating the peak area of the principal compound and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.
A typical RP-HPLC method for the purity assessment of this compound might utilize the following conditions:
Table 1: Illustrative HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Under these hypothetical conditions, a sample of high purity would exhibit a major peak at a specific retention time, with any impurities appearing as minor peaks at different retention times.
Table 2: Example HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 3.5 | 1.2 | Impurity A |
| 2 | 8.9 | 98.5 | This compound |
Isomer Separation: The structure of this compound contains a chiral center at the C4 position of the pyran ring. Therefore, the compound can exist as a pair of enantiomers. Standard achiral HPLC cannot separate enantiomers. For this purpose, chiral HPLC is required, which utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating enantiomers of alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and convenient method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. It is typically performed on silica (B1680970) gel plates (a polar stationary phase) with a less polar mobile phase.
Purity Assessment: A small spot of the sample dissolved in a volatile solvent is applied to the TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent ascends the plate by capillary action, and the components of the sample move at different rates depending on their polarity and interaction with the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and have lower Rf values.
The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, a moderately polar compound, a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is commonly used as the eluent.
Table 3: Typical TLC System for Purity Assessment
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Visualization | UV light (254 nm) if UV active, or staining (e.g., potassium permanganate (B83412), p-anisaldehyde) |
A pure sample should ideally show a single spot on the developed TLC plate. The presence of multiple spots indicates impurities. For compounds like alcohols that may not be UV-active, visualization can be achieved by staining the plate with reagents that react with the functional groups present. libretexts.org For example, a potassium permanganate stain will react with the alcohol group, appearing as a yellow-brown spot on a purple background.
Table 4: Example TLC Results
| Compound | Rf Value (Hexane:EtOAc 1:1) | Observation |
|---|---|---|
| Starting Material (e.g., epoxide) | 0.65 | Disappears as reaction proceeds |
| This compound | 0.40 | Appears as the main product spot |
By comparing the Rf value of the product spot to that of the starting materials and known impurities, the progress and purity of the reaction can be effectively monitored.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol begins with the construction of its three-dimensional structure. The central feature of this molecule is the tetrahydropyran (B127337) (THP) ring, which is a six-membered heterocycle containing an oxygen atom. At the C4 position, a quaternary center is established by the substitution of both a hydroxyl (-OH) group and an iodomethyl (-CH₂I) group.
Electronic structure calculations, typically employing Density Functional Theory (DFT) methods, are fundamental to understanding the molecule's properties. These calculations solve the Schrödinger equation for the molecule, providing insights into the distribution of electrons and the energies of molecular orbitals. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the electron-rich iodine and oxygen atoms are expected to significantly influence the electronic landscape. The lone pairs on the oxygen of the hydroxyl group and the ether linkage, as well as the electrons on the iodine atom, will likely contribute significantly to the HOMO. The LUMO, on the other hand, is expected to be localized around the antibonding orbitals, particularly the C-I bond, which is inherently weak and prone to nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (Note: This data is illustrative and based on typical values for similar functionalized heterocycles.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.1 D | A significant dipole moment suggests a polar molecule with notable intermolecular interactions. |
These calculations can also generate an electrostatic potential map, which visually represents the electron density around the molecule. For this compound, regions of high negative potential (red) would be expected around the oxygen and iodine atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the hydroxyl group and the methylene (B1212753) group attached to the iodine, suggesting sites for nucleophilic interaction.
Conformational Analysis of the Tetrahydropyran Ring System
The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of bulky substituents at the C4 position in this compound introduces significant conformational considerations. The two primary chair conformations would involve the axial or equatorial placement of the iodomethyl and hydroxyl groups.
Due to the quaternary nature of the C4 carbon, one substituent must be axial and the other equatorial in a standard chair conformation. The large size of the iodomethyl group would create significant steric strain if placed in the axial position, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. Therefore, the conformation where the iodomethyl group is in the more spacious equatorial position and the smaller hydroxyl group is in the axial position is predicted to be the more stable conformer.
Computational methods can be used to calculate the relative energies of different conformers. By performing a potential energy surface scan, where the dihedral angles of the ring are systematically varied, the global minimum energy conformation can be identified. beilstein-journals.org
Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: This data is for illustrative purposes.)
| Conformer | -CH₂I Position | -OH Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| Chair 1 | Equatorial | Axial | 0.0 | >95% |
| Chair 2 | Axial | Equatorial | 3.5 | <5% |
| Twist-Boat | - | - | 5.8 | <1% |
These calculations would likely confirm that the chair conformation with an equatorial iodomethyl group is overwhelmingly favored. The energy difference between the conformers can be used to estimate their relative populations at a given temperature using the Boltzmann distribution.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry is a valuable tool for predicting the reactivity and selectivity of chemical reactions. For this compound, several reaction pathways can be envisaged, and their feasibility can be assessed computationally.
The presence of the iodomethyl group makes the molecule susceptible to nucleophilic substitution reactions (Sₙ2). The iodine atom is an excellent leaving group, and the carbon atom attached to it is electrophilic. Computational studies can model the transition state of an Sₙ2 reaction with various nucleophiles. The activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate. High-level ab initio and DFT studies are effective in providing reliable thermodynamic and kinetic data for gas-phase chemical reactions involving organic iodides.
The hydroxyl group can also participate in reactions, such as esterification or etherification. Computational models can help predict the stereochemical outcome of such reactions, especially given the chiral nature of the molecule if synthesized from a chiral precursor.
Furthermore, the ether oxygen in the tetrahydropyran ring can be protonated under acidic conditions, potentially leading to ring-opening reactions. The stability of the resulting carbocation intermediates can be evaluated computationally to predict the most likely cleavage pathway.
Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. While often used for biological activity, QSAR can also be applied to predict chemical properties such as solubility, boiling point, and reactivity.
For a molecule like this compound, a QSAR model could be developed to predict a specific chemical property for a series of related compounds. This involves calculating a set of molecular descriptors for each molecule in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
A hypothetical QSAR study could explore the relationship between the structure of substituted tetrahydropyran-4-ols and their reactivity in a particular reaction. For instance, by varying the halogen in the halomethyl group (F, Cl, Br, I), a relationship between the nature of the halogen and the reaction rate could be established. QSAR studies on iodine-containing heterocyclic compounds have been successfully used to correlate their structures with biological activities. nih.govfrontiersin.org
Table 3: Illustrative Descriptors for a Hypothetical QSAR Study
| Descriptor | Description | Potential Influence on Chemical Property |
| LogP | Octanol-water partition coefficient | Relates to solubility in different solvents. |
| Molecular Weight | Mass of the molecule | Influences physical properties like boiling point. |
| Polar Surface Area (PSA) | Surface area of polar atoms | Affects solubility and intermolecular interactions. |
| C-I Bond Length | The length of the carbon-iodine bond | Correlates with the bond strength and leaving group ability. |
By applying statistical methods such as multiple linear regression or machine learning algorithms, a predictive model can be built. Such a model would be valuable for designing new molecules with desired chemical properties without the need for extensive experimental synthesis and testing.
Virtual Screening for Chemical Interactions and Material Applications
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to interact with a specific target, or possess certain properties. This method is widely used in drug discovery but also has applications in materials science.
For this compound, virtual screening could be employed to identify potential applications. For example, its ability to form hydrogen bonds (due to the hydroxyl group) and halogen bonds (due to the iodine atom) could be explored. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. The iodine atom in the iodomethyl group is a potential halogen bond donor.
A virtual screening workflow could involve docking the molecule into the active sites of various enzymes to explore potential biological activities. Alternatively, the molecule could be screened against a database of crystal structures to predict its ability to form co-crystals with other molecules, which is relevant for the design of new materials with specific properties.
The screening process typically involves a scoring function that estimates the binding affinity or interaction energy between the molecule and its target. Compounds with the best scores are then selected for further experimental investigation. This approach significantly accelerates the discovery process for new applications of a chemical compound.
Applications in Complex Molecule Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
The tetrahydropyran (B127337) (THP) moiety is a prevalent structural motif in a vast number of biologically active natural products. nih.govresearchgate.net Consequently, the development of synthetic methodologies for the construction and functionalization of the THP ring is a significant focus in organic synthesis. Compounds like 4-(iodomethyl)tetrahydro-2H-pyran-4-ol serve as chiral building blocks, offering a pre-formed heterocyclic core that can be further elaborated. researchgate.net
The presence of the iodomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. This versatility enables its use in the construction of more complex heterocyclic systems. For instance, intramolecular cyclization reactions involving the hydroxyl group and a derivative of the iodomethyl group could lead to the formation of spiroketal structures. nih.govsci-hub.semskcc.orgrsc.orgrsc.org Spiroketals are important structural motifs found in numerous bioactive natural products. nih.govsci-hub.semskcc.orgrsc.orgrsc.org The general reactivity of the iodomethyl group also allows for its use in forming carbon-carbon bonds, further expanding its utility as a building block in the synthesis of diverse heterocyclic compounds. nih.govgoogleapis.com
Precursor to Natural Products and Their Derivatives (e.g., Fragrant Compounds, Scopularin Alcohol Analogues)
The tetrahydropyran ring is a key component of many fragrant compounds. A well-known example is Florol, or 2-(2-methylpropyl)-4-methyltetrahydro-2H-pyran-4-ol, which possesses a fresh, floral, lily-of-the-valley scent and is a valuable ingredient in the perfume industry. researchgate.net The synthesis of such fragrant molecules often involves the construction of the tetrahydropyran-4-ol skeleton. While direct use of this compound in fragrance synthesis is not explicitly documented in the reviewed literature, its structural similarity to key intermediates in fragrance synthesis suggests its potential as a precursor. The iodomethyl group could be transformed into other functionalities to modulate the olfactory properties of the final molecule.
The synthesis of natural product analogues is another area where this building block could be applied. For instance, while no direct synthesis of Scopularin alcohol analogues using this specific pyran derivative was found, the general strategy in natural product synthesis often relies on the use of functionalized heterocyclic building blocks. mdpi.comnih.gov The dual functionality of this compound would allow for its incorporation into a larger molecular framework, with the potential for subsequent transformations to yield complex structures analogous to natural products.
| Compound Name | Structure | Odor Description |
|---|---|---|
| Florol (2-(2-methylpropyl)-4-methyltetrahydro-2H-pyran-4-ol) | Floral, lily-of-the-valley, fresh | |
| Rose Oxide (tetrahydro-4-methyl-2-(2-methylprop-1-en-1-yl)-2H-pyran) | Rosy, floral, green | |
| Tetrahydro-4-methyl-2-phenyl-2H-pyran | Green, rose oxide type |
Synthesis of Advanced Organic Intermediates (e.g., for Agrochemistry)
Pyran derivatives have found applications in the field of agrochemistry as insecticides and herbicides. nih.gov The development of new and effective agrochemicals often relies on the synthesis of novel molecular scaffolds. The tetrahydropyran ring system present in this compound can serve as a core structure for the development of new agrochemical candidates. google.com The reactive iodomethyl group can be utilized to append other molecular fragments known to impart pesticidal or herbicidal activity, allowing for the creation of a library of new compounds for biological screening. The hydroxyl group also offers a site for further chemical modification. The synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol derivatives has been claimed for perfumery, cosmetic, and agrochemical applications, highlighting the relevance of this class of compounds in the agricultural sector. google.com
Contribution to Liquid Crystal Compound Synthesis
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The design of molecules that exhibit liquid crystalline behavior often involves the incorporation of rigid core structures with flexible peripheral chains. Heterocyclic compounds, including those with pyran rings, have been used as components in the synthesis of liquid crystalline materials. anl.govmdpi.comfigshare.com
While there are no specific reports on the use of this compound in liquid crystal synthesis, its structure possesses features that could be advantageous. The tetrahydropyran ring can act as a part of the rigid core of a liquid crystal molecule. The iodomethyl and hydroxyl groups provide convenient points for the attachment of other molecular fragments, such as aromatic rings or long alkyl chains, which are common components of liquid crystalline compounds. This allows for the systematic modification of the molecular structure to fine-tune the liquid crystalline properties.
Design and Synthesis of Chemically Diverse Analogues for Material Science Applications
The versatility of this compound as a building block extends to the field of material science. The ability to introduce a wide range of functional groups through reactions at the iodomethyl and hydroxyl positions allows for the synthesis of a diverse library of analogues with tailored properties. nih.gov These analogues could be designed to have specific optical, electronic, or self-assembly properties.
For example, the tetrahydropyran scaffold could be incorporated into polymers or larger supramolecular assemblies. The functional groups would allow for covalent or non-covalent attachment to other molecular components, leading to the creation of new materials with potential applications in areas such as organic electronics, sensing, or advanced coatings. The synthesis of spiropyrans, which are known for their photochromic properties and applications in molecular switches, often involves the condensation of a methylene (B1212753) indoline (B122111) with a salicylaldehyde (B1680747) derivative. While structurally different, the principle of using functionalized building blocks to create materials with specific functions is applicable here. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(iodomethyl)tetrahydro-2H-pyran-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a hydroxyl or halide group at the 4-position of tetrahydropyran. For example, iodination of 4-(hydroxymethyl)tetrahydropyran can be achieved using hydroiodic acid (HI) or iodine with triphenylphosphine (PPh₃) in anhydrous solvents like dichloromethane (DCM) . Optimization involves controlling stoichiometry (e.g., 1.2–2.5 equiv of iodine source) and reaction time (6–24 hours) to minimize side products. Purification via column chromatography (SiO₂, hexane/ethyl acetate gradients) is standard .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- GC/MS : Purity >97% (as per ).
- ¹H/¹³C NMR : Key signals include δ ~3.5–4.0 ppm (pyran oxygen adjacent to CH₂I) and δ ~1.6–2.2 ppm (tetrahydropyran methylene protons) .
- Elemental Analysis : Confirms molecular formula (C₆H₁₁IO₂).
- Stability Testing : Store at 2–8°C under inert atmosphere to prevent iodine loss or decomposition .
Q. What are the key challenges in maintaining the stability of this compound during storage?
- Methodological Answer : The iodomethyl group is prone to hydrolysis or elimination under acidic/basic conditions. Stabilization strategies include:
- Storage : Use amber vials with desiccants (silica gel) to limit moisture exposure.
- Solvent Choice : Dissolve in anhydrous DCM or THF for long-term storage .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of tetrahydropyran derivatives in cross-coupling reactions?
- Methodological Answer : The C–I bond in this compound enables participation in Stille, Suzuki, or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids (1.5 equiv, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields biaryl derivatives. Kinetic studies show faster coupling rates compared to bromo/chloro analogs due to lower bond dissociation energy (~50 kcal/mol for C–I vs. ~70 kcal/mol for C–Br) .
Q. What computational methods are effective in predicting the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states. The iodine atom’s polarizability directs nucleophiles (e.g., OH⁻, CN⁻) toward the methyl carbon rather than the pyran oxygen .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) to predict reaction pathways .
Q. How can data contradictions in spectroscopic characterization (e.g., NMR shifts) be resolved for iodinated tetrahydropyrans?
- Methodological Answer : Discrepancies often arise from solvent or concentration effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
